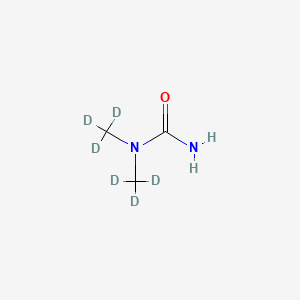

1,1-Dimethylurea-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C3H8N2O |

|---|---|

分子量 |

94.15 g/mol |

IUPAC名 |

1,1-bis(trideuteriomethyl)urea |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3 |

InChIキー |

YBBLOADPFWKNGS-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H] |

正規SMILES |

CN(C)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1,1-Dimethylurea-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 1,1-Dimethylurea-d6. This deuterated analog of 1,1-dimethylurea is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. This document outlines detailed experimental protocols for its synthesis and the analytical methods for assessing its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of its non-deuterated counterpart, primarily by substituting dimethylamine with its deuterated isotopic analog, dimethylamine-d6. Two effective methods are presented below.

Synthesis from Dimethylamine-d6 and Urea (Anhydrous Method)

This method, adapted from a high-yield industrial process, involves the reaction of dimethylamine-d6 with urea under anhydrous conditions to produce this compound[1]. This approach is advantageous due to its potentially high conversion rate and the avoidance of aqueous workups that could lead to back-exchange of deuterium atoms.

Experimental Protocol:

-

Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with urea (1.0 mole equivalent). The reactor is then sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Addition of Reactant: The reactor is cooled, and dimethylamine-d6 (a molar excess of at least 2:1 to urea) is introduced into the vessel[1].

-

Reaction Conditions: The reactor is heated to a temperature between 110°C and 150°C. The reaction is maintained at this temperature under autogenous pressure for a designated period to ensure complete reaction[1].

-

Workup and Purification: After cooling, the excess dimethylamine-d6 is carefully vented and recovered. The solid product is then dissolved in a minimal amount of hot ethanol and recrystallized to yield purified this compound. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Logical Relationship for Anhydrous Synthesis

Caption: Workflow for the anhydrous synthesis of this compound.

Synthesis from Dimethylamine-d6 and Sodium Cyanate

This method involves the reaction of a dimethylamine-d6 salt with an alkali metal cyanate in an aqueous solution[2]. While the use of water introduces a potential for H/D back-exchange, this can be minimized by using D₂O as the solvent.

Experimental Protocol:

-

Preparation of Dimethylamine-d6 Salt: Dimethylamine-d6 hydrochloride is dissolved in D₂O.

-

Reaction: In a separate vessel, sodium cyanate (1.0 mole equivalent) is dissolved in D₂O. The dimethylamine-d6 salt solution is then added to the sodium cyanate solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle heat, for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated by crystallization. The resulting solid is collected by filtration, washed with a small amount of cold D₂O, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate deuterated solvent.

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for determining the isotopic enrichment of a labeled compound[3].

Experimental Protocol:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer. For LC-MS, an appropriate chromatographic separation may be employed to ensure the purity of the analyzed peak.

-

Data Acquisition: The mass spectrum is acquired, focusing on the molecular ion region.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the fully deuterated species (d6) and the less-deuterated species (d0 to d5) are measured. The isotopic purity is calculated based on the relative abundance of the d6 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of ¹³C and ¹⁵N may be necessary for high-accuracy determinations.

Quantitative Data Presentation

| Isotopologue | Theoretical m/z | Observed Intensity | Relative Abundance (%) |

| C₃H₂D₆N₂O | 94.10 | ||

| C₃H₃D₅N₂O | 93.09 | ||

| C₃H₄D₄N₂O | 92.08 | ||

| C₃H₅D₃N₂O | 91.07 | ||

| C₃H₆D₂N₂O | 90.06 | ||

| C₃H₇D₁N₂O | 89.05 | ||

| C₃H₈N₂O | 88.04 |

Note: The observed intensities would be populated with experimental data.

Isotopic Purity Calculation Workflow

Caption: Workflow for isotopic purity determination using mass spectrometry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a straightforward method to assess the degree of deuteration by detecting the presence of any residual, non-deuterated 1,1-dimethylurea.

Experimental Protocol:

-

Sample Preparation: The synthesized this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Data Acquisition: A high-field ¹H NMR spectrum is acquired.

-

Data Analysis: The spectrum is examined for any signals corresponding to the methyl protons of 1,1-dimethylurea. The absence of a signal at approximately 2.7 ppm (the typical chemical shift for the methyl protons in the non-deuterated compound) indicates a high level of deuteration. The isotopic purity can be quantified by comparing the integral of any residual proton signal to the integral of a known internal standard.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) in Non-deuterated Compound | Expected Observation in this compound |

| -N(CH₃)₂ | ~2.7 | Signal should be absent or significantly diminished |

| -NH₂ | Variable | Signal present |

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. Researchers and drug development professionals can utilize these protocols as a starting point for their specific applications, with the understanding that optimization of reaction conditions and analytical methods may be necessary to achieve the desired product specifications.

References

1,1-Dimethylurea-d6 CAS number and molecular weight

This technical guide provides a comprehensive overview of 1,1-Dimethylurea-d6, a deuterated isotopologue of 1,1-Dimethylurea. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, experimental insights, and visualizations to support advanced research and application.

Core Compound Data

This compound is a stable, isotopically labeled form of 1,1-Dimethylurea where six hydrogen atoms on the methyl groups have been replaced with deuterium. This labeling is invaluable for a range of scientific applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data for the non-deuterated analogue provided for comparison.

| Property | This compound | 1,1-Dimethylurea |

| CAS Number | 1219802-32-0[1][2][3][4][5] | 598-94-7 |

| Molecular Formula | C₃H₂D₆N₂O | C₃H₈N₂O |

| Molecular Weight | 94.15 g/mol | 88.11 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Purity | ≥98% | ≥98% |

Applications in Research and Development

While specific experimental data for this compound is not extensively published, its primary utility lies in its role as a tracer and internal standard in studies involving its non-deuterated counterpart, 1,1-Dimethylurea. The applications of 1,1-Dimethylurea are diverse, spanning pharmaceuticals, agriculture, and polymer science.

Key Application Areas of 1,1-Dimethylurea:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Agrochemicals: It is used in the formulation of herbicides and fungicides, acting as a stabilizer and enhancing their performance.

-

Organic Synthesis: Employed as a reagent and a polar solvent in a variety of organic reactions.

-

Polymer Industry: Acts as a building block in the production of polymers and resins.

The logical workflow for utilizing 1,1-Dimethylurea and its deuterated analogue in research is depicted in the following diagram.

Experimental Protocols: Synthesis of 1,1-Dimethylurea

The synthesis of 1,1-Dimethylurea is a well-established process. A common laboratory-scale procedure involves the reaction of dimethylamine with an isocyanate precursor. The following is a generalized protocol based on documented synthetic routes. A detailed, specific protocol for the synthesis of this compound would involve the use of deuterated dimethylamine.

Materials:

-

Dimethylamine (or Dimethylamine-d6)

-

Sodium Cyanate

-

Hydrochloric Acid

-

Deionized Water

-

Organic Solvent (e.g., Ethanol)

-

Activated Carbon

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: A solution of sodium cyanate in water is prepared in the three-neck flask equipped with a stirrer, thermometer, and reflux condenser.

-

Addition of Amine: An aqueous solution of dimethylamine is added to the flask.

-

Reaction: The mixture is heated and stirred for several hours to facilitate the reaction.

-

Workup: The reaction mixture is concentrated under reduced pressure.

-

Crystallization: The concentrate is cooled to induce crystallization of the product.

-

Purification: The crude product is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, often with the addition of activated carbon to remove colored impurities.

-

Drying: The purified crystals are dried under vacuum to yield the final product.

The following diagram illustrates the key steps in the synthesis of 1,1-Dimethylurea.

Signaling Pathways and Metabolic Fate

Specific signaling pathways directly modulated by 1,1-Dimethylurea are not well-documented in publicly available literature. However, as a small molecule, its metabolic fate and potential interactions can be investigated using its deuterated form, this compound. Such studies would typically involve administering the labeled compound and tracing its biotransformation and excretion products using techniques like mass spectrometry and NMR. This approach allows for the unambiguous identification of metabolites and provides insights into the metabolic pathways involved.

This technical guide provides a foundational understanding of this compound, highlighting its key properties and its crucial role as a tool in advancing scientific research. Further experimental investigations are warranted to fully elucidate its biological activities and expand its applications.

References

- 1. AstaTech, Inc. (Page 48) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. This compound | 稳定同位素 | CAS 1219802-32-0 | 美国InvivoChem [invivochem.cn]

- 3. 【this compound】this compound CAS号:1219802-32-0【结构式 性质 活性】-化源网 [chemsrc.com]

- 4. This compound(MCH-HYW089832S-100MG)(カテゴリ:化成品) | 商品情報 | コスモ・バイオ株式会社 [search.cosmobio.co.jp]

- 5. åå [yeasen.com]

Commercial Suppliers and Technical Guide for 1,1-Dimethylurea-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylurea-d6, a deuterated analog of 1,1-Dimethylurea. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on commercial sourcing, analytical applications, and relevant experimental procedures. The guide includes a summary of commercial suppliers, key physicochemical data, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a workflow diagram for quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of 1,1-Dimethylurea, where the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] The near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.[2]

The unlabeled compound, 1,1-Dimethylurea, is a versatile chemical used in various industrial and research applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a component in polymer science, and a reagent in analytical chemistry.[3]

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers of this compound, providing key information for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Catalog Number/Link |

| CDN Isotopes | 1,1-Dimethyl-d6-urea | 100040-93-5 | C₃D₆H₂N₂O | 99 atom % D | D-6143 |

| Alsachim | This compound | 100040-93-5 | C₃D₆H₂N₂O | Isotopic purity: >99% | S-1456 |

| Toronto Research Chemicals | This compound | 100040-93-5 | C₃D₆H₂N₂O | Not specified | D494807 |

| Santa Cruz Biotechnology | This compound | 100040-93-5 | C₃D₆H₂N₂O | Not specified | sc-223123 |

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of 1,1-Dimethylurea. The properties of the deuterated form are expected to be very similar.

| Property | Value | Reference |

| Chemical Name | 1,1-Dimethylurea | [4] |

| Synonyms | N,N-Dimethylurea, DMU | [4] |

| CAS Number | 598-94-7 | |

| Molecular Formula | C₃H₈N₂O | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 180-185 °C | |

| Solubility | Soluble in water | |

| logP | -0.490 |

Experimental Protocol: Quantitative Analysis of 1,1-Dimethylurea using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of 1,1-Dimethylurea in a given matrix, using this compound as an internal standard. This protocol is based on established methods for the analysis of related compounds and general principles of quantitative mass spectrometry.

Materials and Reagents

-

1,1-Dimethylurea (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

-

1,1-Dimethylurea Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1-Dimethylurea and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the sample (e.g., plasma, urine, or environmental water sample) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to the sample and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1,1-Dimethylurea: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both 1,1-Dimethylurea and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1,1-Dimethylurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Potential Metabolic Considerations

Currently, there is limited specific information available in the scientific literature regarding the detailed metabolic pathway of 1,1-Dimethylurea in mammals. However, based on the metabolism of other urea derivatives, it is plausible that it may undergo enzymatic hydrolysis or other biotransformations. Further research is needed to elucidate the specific metabolic fate of this compound. The non-deuterated form, 1,3-dimethylurea, has been shown to be readily biodegradable in soil.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate and precise quantification of 1,1-Dimethylurea. Its commercial availability from several suppliers facilitates its use in various analytical applications, particularly in drug development and environmental monitoring. The provided experimental protocol offers a robust starting point for developing and validating quantitative LC-MS/MS methods. The workflow diagram visually summarizes the key steps in utilizing this deuterated internal standard for reliable analytical measurements.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated dimethylurea. Due to the limited availability of direct experimental data for the deuterated analogues, this document synthesizes information on the non-deuterated forms (N,N-dimethylurea and N,N'-dimethylurea), established principles of kinetic isotope effects, and synthetic methodologies for isotopic labeling. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the application of deuterated compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction to Deuterated Dimethylurea

Deuterium (²H or D), a stable isotope of hydrogen, contains a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a phenomenon known as the kinetic isotope effect (KIE).[1][2] In drug discovery, the strategic replacement of hydrogen with deuterium at metabolically susceptible positions can slow down enzymatic degradation, leading to improved pharmacokinetic profiles.[3]

Dimethylurea exists as two isomers: 1,1-dimethylurea (N,N-dimethylurea) and 1,3-dimethylurea (N,N'-dimethylurea). Deuteration can be applied to the methyl groups (e.g., d₃ or d₆) or the amine protons. This guide will cover the general properties and synthesis of deuterated forms of both isomers.

Physical and Chemical Properties

N,N-Dimethylurea (1,1-Dimethylurea)

| Property | Non-Deuterated Value | Estimated Deuterated (d₆) Value |

| Molecular Formula | C₃H₈N₂O | C₃H₂D₆N₂O |

| Molecular Weight | 88.11 g/mol | ~94.15 g/mol |

| Melting Point | 182 °C | Expected to be similar, possibly slightly higher |

| Boiling Point | Not available | Not available |

| Density | 1.255 g/cm³ | Expected to be slightly higher |

| Solubility | Soluble in water | Expected to be similar to the non-deuterated form |

N,N'-Dimethylurea (1,3-Dimethylurea)

| Property | Non-Deuterated Value | Estimated Deuterated (d₆) Value |

| Molecular Formula | C₃H₈N₂O | C₃H₂D₆N₂O |

| Molecular Weight | 88.11 g/mol | ~94.15 g/mol |

| Melting Point | 101-104 °C[5] | Expected to be similar, possibly slightly higher |

| Boiling Point | 268-270 °C | Expected to be slightly higher |

| Density | 1.142 g/cm³ | Expected to be slightly higher |

| Solubility in Water | 765 g/L | Expected to be similar to the non-deuterated form |

Experimental Protocols

Synthesis of Deuterated Dimethylurea

A plausible synthetic route to deuterated dimethylurea involves the reaction of a deuterated amine with a carbonyl source. The following protocols are based on general methods for urea synthesis and the preparation of deuterated amines.

3.1.1. Synthesis of Deuterated N,N-Dimethylurea (d₆)

This synthesis would utilize deuterated dimethylamine (d₆).

-

Step 1: Synthesis of Deuterated Dimethylamine (d₆) Hydrochloride. A multi-step synthesis starting from Boc-benzylamine and a deuterated methylation reagent like TsOCD₃ can be employed to produce deuterated dimethylamine with high isotopic purity. The final step involves the removal of protecting groups to yield deuterated dimethylamine hydrochloride.

-

Step 2: Reaction with a Carbonyl Source. The resulting deuterated dimethylamine can then be reacted with a suitable carbonyl source, such as phosgene or a phosgene equivalent, or by reacting it with urea under pressure.

3.1.2. Synthesis of Deuterated N,N'-Dimethylurea (d₆)

This synthesis would utilize deuterated methylamine (d₃).

-

Step 1: Synthesis of Deuterated Methylamine (d₃) Hydrochloride. Similar to the synthesis of deuterated dimethylamine, deuterated methylamine can be prepared from Boc-benzylamine and a deuterated methylation reagent.

-

Step 2: Reaction to Form the Urea. The deuterated methylamine can be reacted with urea in a molten state or with phosgene to form N,N'-bis(trideuteromethyl)urea.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming deuteration.

-

¹H NMR: The disappearance or significant reduction in the intensity of the methyl proton signals would indicate successful deuteration.

-

²H NMR: The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the methyl groups would confirm the incorporation of deuterium.

-

¹³C NMR: Carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD₃ group) and an upfield isotope shift compared to the protonated analogue.

3.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and isotopic enrichment.

-

The molecular ion peak in the mass spectrum of deuterated dimethylurea will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For a d₆-dimethylurea, the molecular weight would increase by approximately 6 Da.

-

High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition.

Reactivity and Stability

The C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect in reactions where this bond is cleaved in the rate-determining step. For reactions involving the methyl groups of dimethylurea, such as N-demethylation by cytochrome P450 enzymes, a significant KIE is expected. This reduced rate of metabolism is a key rationale for the use of deuterated compounds in drug development.

The overall chemical reactivity of the urea functional group is not expected to be significantly altered by deuteration of the methyl groups. The stability of deuterated dimethylurea is expected to be similar to its non-deuterated counterpart under normal storage conditions.

Signaling Pathways and Biological Interactions

There is currently no specific information in the scientific literature regarding signaling pathways or biological interactions that are unique to deuterated dimethylurea. The biological activity of dimethylurea itself is primarily as a metabolite and a precursor in various biosynthetic pathways. The primary biological impact of deuterating dimethylurea would be the alteration of its metabolic fate due to the kinetic isotope effect, potentially leading to a longer biological half-life and altered downstream metabolite profiles.

Conclusion

This technical guide has summarized the available and inferred knowledge on the physical and chemical properties of deuterated dimethylurea. While specific experimental data for the deuterated compound is limited, a strong theoretical framework based on the properties of non-deuterated dimethylurea and the principles of isotope effects allows for a good estimation of its characteristics. The provided synthetic and analytical protocols offer a starting point for researchers working with this and similar deuterated small molecules. The potential for altered metabolic stability makes deuterated dimethylurea a compound of interest for further investigation in the fields of drug development and metabolic research.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of 1,1-Dimethylurea-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and properties of 1,1-Dimethylurea-d6. While specific data for the deuterated form is limited, this document extrapolates from the well-established data for its non-deuterated analogue, 1,1-Dimethylurea, to provide a thorough safety and handling protocol. This resource is intended for laboratory personnel and professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a deuterated isotopologue of 1,1-Dimethylurea. The substitution of hydrogen with deuterium atoms results in a higher molecular weight but does not significantly alter the chemical or physical properties. It is a white to off-white crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of 1,1-Dimethylurea

| Property | Value | Reference |

| Molecular Formula | C₃H₂D₆N₂O | N/A |

| Molecular Weight | 94.15 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178-183 °C | |

| Boiling Point | 130.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal conditions | [1] |

Safety and Hazard Information

1,1-Dimethylurea is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with all chemical reagents, it should be handled with care, following good laboratory practices.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Eye Irritation | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Irritation | Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Respiratory Irritation | May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Use in a well-ventilated area and avoid the formation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

Synthesis of 1,1-Dimethylurea

This protocol is based on the reaction of dimethylamine with nitrourea.

Materials:

-

25% aqueous dimethylamine solution

-

Nitrourea

-

Activated carbon

-

95% Ethanol

-

Ice water

Procedure:

-

In a suitable beaker, dilute 191 mL (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 mL of water.

-

Add 116 g (1.1 moles) of nitrourea to the solution. The temperature will spontaneously rise to 35–42 °C.

-

Warm the solution to 56–60 °C. A vigorous reaction will occur with the evolution of nitrous oxide. Maintain the reaction temperature below 70 °C for the first 5-7 minutes and below 85 °C for the following 5-7 minutes using external cooling as needed.

-

After the initial vigorous reaction subsides (10-15 minutes), maintain the reaction mixture at 90–100 °C until gas evolution ceases (approximately 15-20 minutes).

-

Add approximately 1 g of activated carbon to the resulting liquid and filter while hot.

-

Transfer the clear filtrate to an evaporating dish and heat on a steam bath to concentrate the solution.

-

To the residual viscous liquid, add 50 mL of 95% ethanol and warm to dissolve.

-

Cool the solution to 0 °C to induce crystallization.

-

Collect the crystals by suction filtration and wash with a small amount of ice water.

-

Dry the product at 80 °C for 1–2 hours to yield 1,1-Dimethylurea.

Applications and Logical Workflow

1,1-Dimethylurea and its deuterated form are utilized in various scientific applications. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In biochemical research, it is used to study protein denaturation.

Logical Workflow for Protein Denaturation Studies

The following diagram illustrates a general workflow for investigating the effect of 1,1-Dimethylurea on protein stability and denaturation.

Caption: Workflow for studying protein denaturation by this compound.

This workflow outlines the key stages from sample preparation through biophysical analysis to data interpretation to understand the mechanism by which this compound induces protein unfolding. The use of the deuterated form allows for specific tracking and analysis in complex biological matrices, for example, using NMR spectroscopy.

References

Technical Guide: 1,1-Dimethylurea-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Dimethylurea-d6, a deuterated analog of 1,1-Dimethylurea. This document outlines its chemical and physical properties, typical analytical specifications, and detailed protocols for its application as an internal standard in quantitative analysis.

Certificate of Analysis (Representative)

While a specific Certificate of Analysis may vary by manufacturer and lot, the following table summarizes the typical data and specifications for this compound.

| Test | Specification | Typical Value |

| Appearance | White to off-white crystalline powder | Conforms |

| Chemical Formula | C₃H₂D₆N₂O | C₃H₂D₆N₂O |

| Molecular Weight | 94.15 g/mol | 94.15 |

| Purity (by NMR) | ≥98% | 99.5% |

| Isotopic Enrichment | ≥99 atom % D | 99.7 atom % D |

| Melting Point | 178-183 °C | 180-182 °C |

| Solubility | Soluble in water and organic solvents | Conforms |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

Physicochemical Properties

This section details the key physical and chemical properties of this compound, with comparisons to its non-deuterated counterpart where relevant.

| Property | This compound | 1,1-Dimethylurea |

| CAS Number | 1219802-32-0[1] | 598-94-7[2][3][4][5] |

| Molecular Formula | C₃H₂D₆N₂O | C₃H₈N₂O |

| Molecular Weight | 94.15 g/mol | 88.11 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 178-183 °C (lit.) | 178-183 °C (lit.) |

| Boiling Point | ~130.4 °C at 760 mmHg | 130.4 °C at 760 mmHg |

| Solubility | Soluble in water | Soluble in water |

| Density | ~1.023 g/cm³ | 1.023 g/cm³ |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR), for the accurate quantification of 1,1-Dimethylurea or structurally related compounds.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare an IS stock solution of a similar high concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte from the analyte stock solution. To each calibration standard, add a fixed concentration of the this compound internal standard from the IS stock solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same biological matrix, also containing the fixed concentration of the internal standard.

3. Sample Preparation:

-

To an aliquot of the unknown biological sample, add the same fixed amount of the this compound internal standard.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. Typically, this involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Synthesis of 1,1-Dimethylurea

The synthesis of 1,1-Dimethylurea is typically achieved through the reaction of dimethylamine with an isocyanate or a related precursor. A common laboratory-scale synthesis involves the reaction of dimethylamine with sodium cyanate. The synthesis of the deuterated analog would follow a similar procedure using deuterated dimethylamine.

Reaction: (CH₃)₂NH + NaOCN + H₂O → (CH₃)₂NCONH₂ + NaOH

Procedure:

-

In a reaction vessel, dissolve sodium cyanate in water.

-

Slowly add an aqueous solution of dimethylamine to the sodium cyanate solution while stirring.

-

The reaction mixture is typically stirred for several hours at a controlled temperature.

-

After the reaction is complete, the solution is concentrated under reduced pressure to induce crystallization.

-

The resulting crude 1,1-Dimethylurea is collected by filtration.

-

The product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final white crystalline product.

Visualizations

Workflow for Quantitative Analysis Using an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Synthesis of 1,1-Dimethylurea

Caption: General synthesis pathway for 1,1-Dimethylurea.

References

solubility of 1,1-Dimethylurea-d6 in different solvents

An In-depth Technical Guide on the Solubility of 1,1-Dimethylurea-d6

Disclaimer: The following guide provides information on the solubility of 1,1-Dimethylurea as a proxy for this compound. Due to a lack of available data for the deuterated compound, it is assumed that the solubility characteristics are comparable to its non-deuterated counterpart. This assumption is based on the principle that isotopic substitution with deuterium typically has a minimal effect on the physicochemical properties of a molecule, including solubility. However, for critical applications, experimental verification of the solubility of this compound is recommended.

Introduction

This compound is the deuterated analog of 1,1-Dimethylurea, a versatile compound utilized in various industrial and research applications.[1] In the pharmaceutical sector, its non-deuterated form serves as an intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Deuterated compounds are of considerable interest in drug development due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. A thorough understanding of the solubility of this compound is essential for its effective use in chemical synthesis, formulation development, and biochemical assays.

This technical guide furnishes an overview of the solubility of 1,1-Dimethylurea, which is anticipated to be a close approximation for this compound. It also presents a detailed experimental protocol for solubility determination and a corresponding workflow diagram.

Solubility Data

| Solvent | Solubility | Observations |

| Water | Soluble, 5% | Forms a clear, colorless solution. |

| Organic Solvents | Easily soluble | [3] |

| Alcohols | Soluble |

Note: The term "soluble" is a qualitative descriptor. The quantitative figure of "5%" for water suggests that 5 grams of 1,1-Dimethylurea will dissolve in 100 mL of water. The solubility in other organic solvents has not been quantitatively specified in the literature reviewed.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and standardized technique for determining the equilibrium solubility of a solid organic compound in a specific solvent.

Materials and Equipment

-

This compound (or 1,1-Dimethylurea)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, chloroform)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or an alternative suitable analytical instrument

-

Volumetric flasks and pipettes

-

Vials equipped with screw caps

Procedure

-

Preparation of Supersaturated Solutions: An excess amount of this compound should be accurately weighed and added to a known volume of the chosen solvent in a sealed vial, ensuring that undissolved solid is clearly visible.

-

Equilibration: The vials are to be placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium, typically between 24 to 72 hours.

-

Phase Separation: Subsequent to equilibration, the vials should be removed from the shaker, and the undissolved solid allowed to sediment. The vials should then be centrifuged to further facilitate the separation of the solid from the supernatant.

-

Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn using a pipette. This collected supernatant is then passed through a chemically inert syringe filter to eliminate any residual solid particles.

-

Quantification: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The filtered supernatant and the standard solutions are then analyzed using a suitable analytical technique, such as HPLC. A calibration curve is generated from the data obtained from the standard solutions. The concentration of this compound in the filtered supernatant is then determined by comparing its analytical response to this calibration curve.

Data Reporting

The solubility is to be reported as the concentration of the saturated solution, expressed in units such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow

The diagram below outlines the principal stages of the experimental workflow for the determination of the solubility of this compound.

Caption: A workflow for the determination of the solubility of this compound.

Applications in Research and Drug Development

1,1-Dimethylurea and its derivatives are of significant utility in several domains of scientific research and development:

-

Pharmaceutical Synthesis: It functions as a key intermediate in the synthesis of a range of pharmaceutical compounds.

-

Biochemical Studies: It is employed in investigations concerning enzyme activity and protein denaturation.

-

Drug Discovery: The urea moiety is a prevalent functional group in medicinal chemistry, valued for its capacity to form stable hydrogen bonds with biological targets, a property that is frequently leveraged in the design of novel therapeutic agents.

The application of the deuterated variant, this compound, can offer distinct advantages in metabolic studies and in the creation of compounds with potentially superior pharmacokinetic properties, a strategy that is increasingly being adopted in contemporary drug discovery.

References

The Gold Standard: A Technical Guide to the Principle and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of bioanalysis and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering significant advantages for mass spectrometry-based quantification. This technical guide delves into the core principles of using deuterated internal standards, providing a comprehensive overview of their application, benefits, and practical implementation.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][2]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Advantages of Employing Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to compensate for a wide range of analytical variabilities, leading to significant improvements in data quality.

-

Correction for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for reliable correction.

-

Compensation for Sample Preparation Variability: Losses that occur during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as both the analyte and the deuterated internal standard are affected proportionally.

-

Improved Accuracy and Precision: By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Methods employing SIL internal standards consistently exhibit lower variance and bias compared to those using structural analogs or external calibration.

-

Enhanced Method Robustness: The use of deuterated standards renders analytical methods more robust and transferable between different laboratories, instruments, and batches of samples.

Data Presentation: The Quantitative Impact

Experimental data consistently demonstrates the superior performance of methods employing deuterated internal standards. The following tables summarize the quantitative improvements observed in various bioanalytical methods.

| Validation Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |

| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% | |

| Precision (% RSD) | Often > 20% | Generally < 15% | |

| Matrix Effect | Significant and variable | Compensated, leading to normalization | |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

Table 1: General Comparison of Bioanalytical Method Performance. This table illustrates the typical improvements in accuracy, precision, and control over matrix effects and recovery when a deuterated internal standard is used compared to methods without one.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Everolimus | Structural Analog | Blood | 85.7 - 113.2 | 3.5 - 12.1 | |

| Everolimus | Deuterated IS (d4) | Blood | 95.9 - 104.5 | 2.1 - 5.8 | |

| Tacrolimus | Structural Analog | Blood | Matrix Effect: 75-120%, Recovery: 70-95% | Accuracy: 88-105%, Precision: <15% | |

| Tacrolimus | Deuterated IS | Blood | Matrix Effect: 95-105%, Recovery: 92-103% | Accuracy: 97-103%, Precision: <5% |

Table 2: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards. This table provides specific examples from studies comparing the accuracy and precision of deuterated internal standards against structural analogs for different analytes in biological matrices. The use of deuterated standards consistently results in accuracy closer to 100% and lower relative standard deviation (RSD), indicating higher precision.

Experimental Protocols

The successful implementation of deuterated internal standards requires robust and well-defined experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Quantification of a Small Molecule in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the analysis of a small molecule drug in plasma using protein precipitation for sample cleanup.

1. Preparation of Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.

2. Sample Preparation: Protein Precipitation

-

To 100 µL of each plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape) to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.

-

Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Gradient Elution: Employ a suitable gradient to achieve separation of the analyte from endogenous matrix components.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification

-

Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression, often with a 1/x or 1/x² weighting.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Lipids in Tissue Homogenate by LC-MS/MS

This protocol outlines a method for extracting and quantifying lipids from tissue samples.

1. Preparation of Solutions

-

Prepare stock and working solutions of lipid standards and deuterated lipid internal standards in a suitable organic solvent (e.g., chloroform/methanol mixture).

2. Sample Preparation: Lipid Extraction (Folch Method adaptation)

-

Homogenize a known weight of tissue in a suitable solvent.

-

To an aliquot of the homogenate, add a fixed amount of the deuterated lipid internal standard mixture.

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the sample, vortex thoroughly, and allow for phase separation.

-

Collect the lower organic layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

3. LC-MS/MS Analysis

-

LC Column: A C18 or C30 reversed-phase column is typically used for lipidomics.

-

Mobile Phase: Mobile phases often consist of acetonitrile/water and isopropanol/acetonitrile mixtures with additives like ammonium formate or formic acid.

-

Gradient Elution: A gradient is used to separate the different lipid classes and species.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) or a triple quadrupole instrument can be used for lipid analysis.

4. Data Processing and Quantification

-

Follow the same principles of peak area integration, ratio calculation, and calibration curve construction as described in Protocol 1.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects leading to accurate quantification.

Caption: A decision-making workflow for selecting an appropriate internal standard for a bioanalytical method.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly for applications demanding the highest levels of accuracy, precision, and robustness. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analog, the long-term benefits of generating high-quality, reliable, and defensible data are unparalleled, making them a critical component of successful research and development in the pharmaceutical and life sciences industries.

References

Methodological & Application

Application Note: Quantification of 1,1-Dimethylurea in Water Samples using 1,1-Dimethylurea-d6 as an Internal Standard by LC-MS/MS

Introduction

1,1-Dimethylurea (UDMU) is a chemical compound used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Its presence in environmental water sources is a potential concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,1-Dimethylurea in water samples. The use of a stable isotope-labeled internal standard, 1,1-Dimethylurea-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2] This method is suitable for researchers, environmental scientists, and professionals in drug development and chemical safety.

Experimental Protocols

1. Materials and Reagents

-

1,1-Dimethylurea (≥97% purity)

-

This compound (custom synthesis or from a specialized supplier)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Ultrapure water (18.2 MΩ·cm)

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 1,1-Dimethylurea in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

To prepare calibration standards, spike appropriate aliquots of the 1,1-Dimethylurea working solutions into blank water samples to achieve a concentration range of 1-1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the same manner.

-

-

Sample Preparation:

-

To 950 µL of the water sample (or calibration standard/QC), add 50 µL of the 1 µg/mL this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for 1,1-Dimethylurea is [M+H]⁺ with m/z 89. The fragmentation of this ion can be monitored.

-

For the deuterated internal standard, this compound, the precursor ion is [M+H]⁺ with m/z 95. The fragmentation pattern is expected to be similar to the non-deuterated analog, with a corresponding mass shift in the product ions.

-

-

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 1,1-Dimethylurea | 89.1 | 44.1 | 150 | 15 |

| This compound | 95.1 | 48.1 | 150 | 15 |

Table 2: Method Validation Summary - Quantitative Performance

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD%) | |

| Intra-day | < 10% |

| Inter-day | < 12% |

| Accuracy (% Bias) | |

| Intra-day | ± 10% |

| Inter-day | ± 13% |

| Sensitivity | |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL[4] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 1,1-Dimethylurea.

Caption: Principle of stable isotope-labeled internal standard use.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of 1,1-Dimethylurea in water samples. The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving reliable results. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement.[5] This allows for accurate correction of variations that may occur during the analytical process.

The sample preparation is straightforward, involving a simple "dilute-and-shoot" protocol, which minimizes sample handling and potential for error. The chromatographic conditions provide good retention and peak shape for the polar analyte, 1,1-Dimethylurea. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for quantification at low ng/mL levels.

The method was validated with excellent linearity, precision, and accuracy, demonstrating its suitability for routine analysis of environmental water samples.

Conclusion

This application note presents a detailed protocol for the quantitative analysis of 1,1-Dimethylurea in water by LC-MS/MS using this compound as an internal standard. The method is rapid, robust, and highly sensitive, making it an ideal tool for environmental monitoring and other applications where accurate quantification of 1,1-Dimethylurea is required.

References

- 1. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 1,1-Dimethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Environmental Fate Studies Using 1,1-Dimethylurea-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the principles and methodologies for conducting environmental fate studies of 1,1-Dimethylurea using the stable isotope-labeled compound, 1,1-Dimethylurea-d6. The use of deuterated analogs like this compound is a powerful tool in environmental science, offering significant advantages for tracing the transport, transformation, and degradation of contaminants in various environmental compartments.[1][2] Stable isotope labeling allows for precise quantification and elucidation of metabolic pathways, which is crucial for accurate environmental risk assessments.[3]

1,1-Dimethylurea is a chemical intermediate used in various industrial syntheses.[4][5] Understanding its environmental persistence, mobility, and potential for bioaccumulation is essential for responsible environmental stewardship. While specific environmental fate data for this compound is not extensively available in public literature, the protocols outlined here are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and established methodologies for studying the environmental fate of organic chemicals.

Key Advantages of Using this compound

The use of stable isotope-labeled compounds like this compound offers several key advantages in environmental fate studies over their non-labeled counterparts:

-

Enhanced Analytical Specificity: Mass spectrometry-based methods can easily distinguish this compound from its non-labeled analog and other background compounds, leading to highly selective and sensitive quantification.

-

Tracer Capabilities: this compound can be used as an internal standard or a tracer to monitor the fate of 1,1-Dimethylurea in complex environmental matrices such as soil, water, and sediment.

-

Metabolic Pathway Elucidation: The deuterium label allows for the tracking of the molecule through various transformation processes, aiding in the identification of degradation products and the elucidation of metabolic pathways.

-

Accurate Quantification: Isotope dilution mass spectrometry, which utilizes a known amount of the labeled compound, is a highly accurate method for quantifying the concentration of the target analyte in environmental samples.

Physicochemical Properties of 1,1-Dimethylurea

Understanding the fundamental physicochemical properties of 1,1-Dimethylurea is crucial for predicting its environmental behavior. While some data is available for the non-labeled compound, it is important to note that deuteration is not expected to significantly alter these properties.

| Property | Value (for 1,1-Dimethylurea) | Source |

| Molecular Formula | C₃H₈N₂O | |

| Molar Mass | 88.11 g/mol | |

| Water Solubility | High (data for 1,3-Dimethylurea is 765 g/L at 21.5 °C) | |

| Vapor Pressure | Low (data for 1,3-Dimethylurea is 0.00042 hPa at 20 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | Low (data for 1,3-Dimethylurea is -0.783) |

Note: Data for 1,1-Dimethylurea is limited; values for the related compound 1,3-Dimethylurea are provided for reference.

Experimental Protocols

The following are detailed protocols for key environmental fate studies. These are based on standard OECD guidelines and can be adapted for the specific research question.

Protocol 1: Aerobic Soil Biodegradation Study (adapted from OECD 301)

This study aims to determine the rate of aerobic biodegradation of this compound in soil.

Materials:

-

This compound

-

Fresh, sieved soil with known characteristics (pH, organic carbon content, texture)

-

Mineral salt medium

-

Incubation vessels (e.g., biometer flasks)

-

CO₂ trap (e.g., potassium hydroxide solution)

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Soil Preparation: Collect fresh soil, remove large debris, and sieve. Characterize the soil for pH, organic carbon content, and texture.

-

Test Substance Application: Prepare a stock solution of this compound in a suitable solvent. Apply the stock solution to the soil to achieve the desired test concentration.

-

Incubation: Place the treated soil into biometer flasks. Add mineral salt medium to adjust the soil moisture to 40-60% of its water-holding capacity. Each flask is equipped with a CO₂ trap.

-

Control Groups: Include control groups with sterilized soil to assess abiotic degradation and a control without the test substance to measure background CO₂ evolution.

-

Incubation Conditions: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling and Analysis: At regular intervals, collect soil samples and analyze for the concentration of this compound and its potential transformation products using a validated analytical method (e.g., LC-MS/MS). The amount of CO₂ evolved is determined by titrating the CO₂ trap solution.

-

Data Analysis: Calculate the percentage of biodegradation based on the disappearance of the parent compound and the amount of CO₂ produced. Determine the half-life (DT50) of this compound in the soil.

Protocol 2: Aquatic Biodegradation - Closed Bottle Test (adapted from OECD 301D)

This study evaluates the ready biodegradability of this compound in an aerobic aqueous medium.

Materials:

-

This compound

-

Mineral salt medium

-

Inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Biochemical oxygen demand (BOD) bottles

-

Oxygen meter

Procedure:

-

Test Solution Preparation: Prepare a solution of this compound in the mineral salt medium at a known concentration.

-

Inoculation: Add a small amount of inoculum to the test solution.

-

Incubation: Fill the BOD bottles completely with the inoculated test solution, ensuring no headspace. Seal the bottles.

-

Control and Reference Groups: Prepare a blank control (inoculum only), a reference control with a readily biodegradable substance (e.g., sodium benzoate), and an abiotic control (test substance in sterilized water).

-

Incubation Conditions: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning and end of the incubation period.

-

Data Analysis: Calculate the percentage of biodegradation by comparing the biochemical oxygen demand of the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day period.

Data Presentation

Quantitative data from environmental fate studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Aerobic Soil Biodegradation of this compound

| Time (days) | Concentration of this compound (µg/g soil) | % Parent Compound Remaining | Cumulative CO₂ Evolved (% of Theoretical) |

| 0 | 10.0 | 100 | 0 |

| 7 | 7.5 | 75 | 15 |

| 14 | 5.2 | 52 | 30 |

| 28 | 2.8 | 28 | 55 |

| 56 | 0.9 | 9 | 70 |

Table 2: Hypothetical Aquatic Biodegradation of this compound (Closed Bottle Test)

| Test Substance | Incubation Time (days) | % Biodegradation (based on BOD/ThOD) | Result |

| This compound | 28 | 75% | Readily Biodegradable |

| Sodium Benzoate (Reference) | 28 | 85% | Valid Test |

| Abiotic Control | 28 | <5% | No significant abiotic loss |

Visualizations

Diagrams are essential for illustrating experimental workflows and potential degradation pathways.

Caption: Experimental workflows for soil and aquatic biodegradation studies.

Caption: Hypothetical degradation pathway of this compound.

Conclusion

The use of this compound in environmental fate studies provides a robust and accurate approach to understanding the behavior of this compound in the environment. The detailed protocols and application notes provided here, based on established international guidelines, offer a framework for researchers to design and conduct comprehensive studies. While specific degradation kinetics and pathways for this compound require experimental determination, the methodologies described will enable the generation of high-quality data essential for environmental risk assessment and regulatory compliance.

References

- 1. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons - ProQuest [proquest.com]

- 2. Application of stable isotope tools for evaluating natural and stimulated biodegradation of organic pollutants in field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. symeres.com [symeres.com]

- 4. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

Application Notes and Protocols for Metabolic Pathway Tracing with 1,1-Dimethylurea-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways, quantify metabolic fluxes, and understand the fate of molecules in biological systems. 1,1-Dimethylurea-d6 is a deuterated analog of 1,1-dimethylurea, a small organic compound. While not a conventional metabolic tracer, its structure suggests potential metabolic routes that could be explored using its stable isotope-labeled form. This document provides a hypothetical framework and detailed protocols for utilizing this compound to trace metabolic pathways, specifically focusing on demethylation and its potential entry into the urea cycle.

Disclaimer: The application of this compound as a metabolic pathway tracer is a novel concept and is not yet established in published literature. The following protocols and data are presented as a guide for researchers interested in exploring its potential.

Principle of this compound Tracing

The underlying principle of using this compound as a tracer is to introduce it into a biological system (e.g., cell culture) and monitor the incorporation of its deuterated methyl groups (-CD3) into downstream metabolites. The primary hypothesized metabolic transformation is sequential demethylation, which would generate monomethylurea-d3 and subsequently urea. The appearance of these deuterated metabolites can be detected and quantified using mass spectrometry, providing insights into the activity of demethylating enzymes and the flux through this pathway.

Potential Metabolic Pathway

The proposed metabolic pathway for this compound involves two key steps:

-

Primary Demethylation: The removal of one deuterated methyl group from this compound to form Monomethylurea-d3 and formaldehyde-d2 (which can enter one-carbon metabolism).

-

Secondary Demethylation: The subsequent removal of the second deuterated methyl group from Monomethylurea-d3 to yield urea.

These reactions are likely catalyzed by cytochrome P450 enzymes or other demethylases.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells.

-

Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-